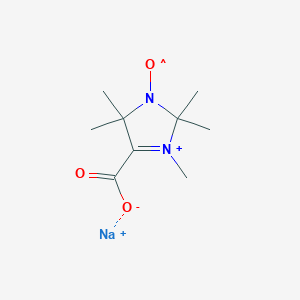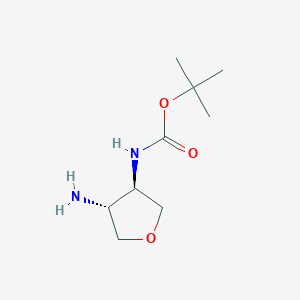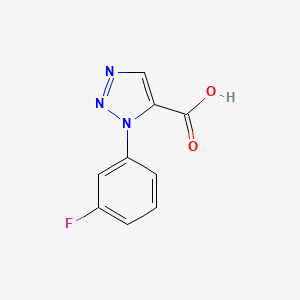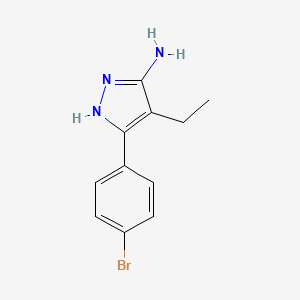![molecular formula C16H20N2O B1518570 1-(3,4-dimethylphenyl)-2-[2-(propan-2-yl)-1H-imidazol-1-yl]ethan-1-one CAS No. 1157981-08-2](/img/structure/B1518570.png)
1-(3,4-dimethylphenyl)-2-[2-(propan-2-yl)-1H-imidazol-1-yl]ethan-1-one
説明
1-(3,4-dimethylphenyl)-2-[2-(propan-2-yl)-1H-imidazol-1-yl]ethan-1-one, also known as 3,4-dimethylphenyl-2-propan-2-yl-1H-imidazol-1-one, is an organic compound that has recently been studied for its potential applications in scientific research. This compound is a derivative of imidazole, an organic compound that is found in many biological molecules. It has been used in a variety of studies, including those related to biochemistry, pharmacology, and biotechnology.
科学的研究の応用
Luminescence Sensing
Dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks have been synthesized and shown to exhibit selective sensitivity to benzaldehyde-based derivatives due to their characteristic sharp emission bands of Eu(3+) or Tb(3+) ions. This selective sensitivity makes these complexes potential fluorescence sensors for detecting such chemicals (Shi et al., 2015).
Catalytic Activity
N-Heterocyclic carbene (NHC) ligands, derived from imidazole compounds, have been shown to enhance the catalytic activity of metal complexes in various reactions, including Suzuki-Miyaura coupling of aryl chlorides. These findings underscore the importance of imidazole derivatives in developing effective catalysts for organic synthesis (Yang et al., 2010).
Metal-Organic Frameworks (MOFs)
Imidazole derivatives have been utilized in the synthesis of metal-organic frameworks (MOFs), which demonstrate potential applications ranging from gas storage to luminescence sensing. For example, frameworks incorporating dimethylphenyl substituted imidazole dicarboxylate have shown promising structural and functional properties (Jia et al., 2014).
Hydrogen Bond and Interaction Studies
The study of dimers formed by imidazol-2-ylidene or its derivatives with various proton donors has contributed significantly to understanding carbene chemistry and intermolecular interactions. These studies help elucidate the role of hydrogen bonds and other secondary interactions in molecular chemistry (Jabłoński, 2022).
Synthesis and Properties of Protic Hydroxylic Ionic Liquids
Imidazole derivatives have been synthesized and explored for their potential as protic hydroxylic ionic liquids, characterized by rapid migration of protons between basic centers and high conductivity under anhydrous conditions. These properties suggest applications in electrochemistry and green chemistry (Shevchenko et al., 2017).
特性
IUPAC Name |
1-(3,4-dimethylphenyl)-2-(2-propan-2-ylimidazol-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-11(2)16-17-7-8-18(16)10-15(19)14-6-5-12(3)13(4)9-14/h5-9,11H,10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXWZVEIHVKMEGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CN2C=CN=C2C(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[4-(Acetylmethylamino)butyl]-3-(3,4-dimethoxyphenyl)-N-methylpropenamide](/img/structure/B1518493.png)

![N-[(3beta)-3-Hydroxy-28-oxoolean-12-en-28-yl]-L-leucine](/img/structure/B1518497.png)






![1,3-Dibromo-2-[[3-bromo-2,2-bis(bromomethyl)propoxy]methyl]-2-(bromomethyl)propane](/img/structure/B1518511.png)


